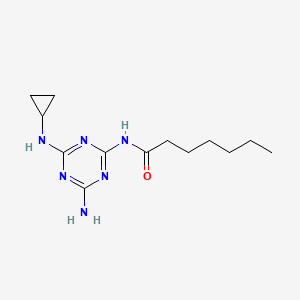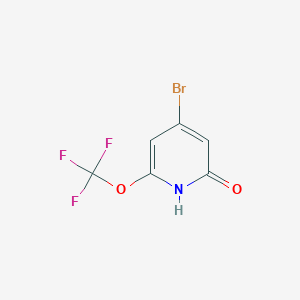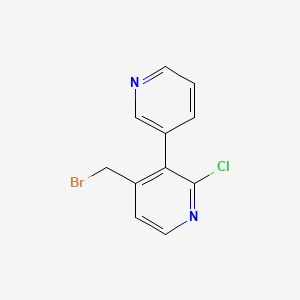
5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate is a compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their broad and potent biological activities, including anticonvulsant, antimicrobial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglyoxal hydrate with thiourea in an aqueous solution at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiohydantoin derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been reported to be an efficient method for the preparation of thiohydantoin derivatives .
化学反応の分析
Types of Reactions
5-Phenyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
5-Phenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anticonvulsant and in the treatment of various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thioxo group plays a crucial role in its biological activity by forming covalent bonds with target proteins.
類似化合物との比較
Similar Compounds
5,5-Diphenyl-2-thioxoimidazolidin-4-one: Another thiohydantoin derivative with similar biological activities.
5-Isopropyl-2-thioxoimidazolidin-4-one: Known for its antimicrobial properties.
Uniqueness
5-Phenyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with aromatic amino acids in target proteins, making it a potent inhibitor of certain enzymes.
特性
分子式 |
C15H21N3O3S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
(2S)-2-aminohexanoic acid;5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H8N2OS.C6H13NO2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6;1-2-3-4-5(7)6(8)9/h1-5,7H,(H2,10,11,12,13);5H,2-4,7H2,1H3,(H,8,9)/t;5-/m.0/s1 |
InChIキー |
YRABPUNWZFEQAI-ZSCHJXSPSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2 |
正規SMILES |
CCCCC(C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


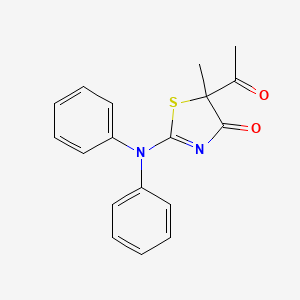

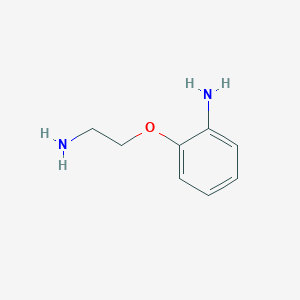

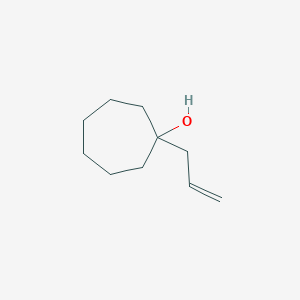
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
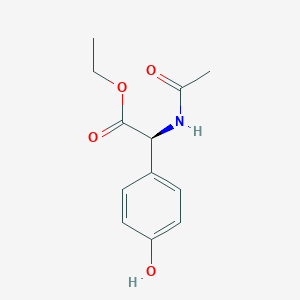

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
